molecular formula C17H21N5O2 B2655481 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1203347-75-4

4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2655481
CAS No.: 1203347-75-4
M. Wt: 327.388
InChI Key: NPZPTPRJKWNWMD-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl group at position 4, a pyrrolidin-1-yl substituent at position 6, and a phenethylamine moiety at position 2 (N-phenethyl). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The nitro group enhances electrophilicity and may improve binding to biological targets, while the pyrrolidine ring contributes to conformational flexibility and solubility.

Properties

IUPAC Name

4-methyl-5-nitro-N-(2-phenylethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-13-15(22(23)24)16(21-11-5-6-12-21)20-17(19-13)18-10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZPTPRJKWNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium for coupling reactions, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents (Position) Melting Point (°C) Synthesis Yield (%) Biological Activity Notes Reference ID
This compound 4-Me, 5-NO₂, 6-pyrrolidin-1-yl, N-phenethyl Not reported Not reported Likely kinase inhibition Inferred
4-[5-(4-Fluorophenyl)-1H-pyrrol-2-yl]-6-phenylpyrimidin-2-amine (3n) 6-Ph, 5-(4-Fluorophenyl-pyrrolyl), 2-NH₂ 221–222 Not reported Antibacterial/antifungal
N-(Tert-butyl)-4-(pyrrolidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6j) 4-pyrrolidin-1-yl, 6-p-tolyl, 2-NH-tert-butyl (thienopyrimidine core) Not reported Not reported Improved intestinal permeability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Me, 6-piperidin-1-yl, 2-NH₂ Not reported Not reported Crystal structure studied
4-Amino-2-chloro-6-methyl-5-nitropyrimidine 4-NH₂, 2-Cl, 6-Me, 5-NO₂ Not reported Not reported Intermediate for pyrimidine derivatives

Key Observations:

Substituent Effects on Bioactivity: The phenethyl group in the target compound distinguishes it from simpler analogues like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , which lacks aromatic bulk. This group may enhance interactions with hydrophobic pockets in enzymes or receptors. The 5-nitro group is shared with 4-amino-2-chloro-6-methyl-5-nitropyrimidine , a compound used as a synthetic intermediate. Nitro groups are electron-withdrawing and can stabilize charge-transfer interactions in biological systems.

Structural Flexibility: The pyrrolidin-1-yl substituent (6-position) provides conformational flexibility compared to rigid aromatic substituents in compounds like 3n (5-(4-fluorophenyl-pyrrolyl)) . This flexibility may improve binding kinetics to dynamic targets. Thienopyrimidine derivatives (e.g., 6j ) replace the pyrimidine core with a fused thieno ring, altering electronic properties and bioavailability.

Synthetic Accessibility: The synthesis of pyrrolidine-containing pyrimidines (e.g., 6j) typically involves nucleophilic substitution at position 6 using pyrrolidine , a method likely applicable to the target compound. 4-Amino-2-chloro-6-methyl-5-nitropyrimidine is synthesized via nitration and chlorination, suggesting that similar steps could introduce nitro and methyl groups in the target molecule.

Crystallographic Insights :

  • The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups). The target compound’s phenethyl group may adopt similar angles, influencing packing and solubility.

Biological Implications: While direct biological data for the target compound are lacking, analogues like 3n and 6j exhibit antimicrobial and improved permeability, respectively.

Biological Activity

4-Methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The compound is characterized by its pyrimidine core, which is substituted with a methyl and nitro group, as well as a phenethyl and pyrrolidinyl moiety. Its molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 300.36 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast12.5Apoptosis induction
Compound BLung8.0Cell cycle arrest
This compoundVariousTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial DNA synthesis or protein synthesis.

Case Study: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in nucleotide synthesis, which could explain potential anticancer effects.
  • Receptor Modulation : The phenethyl group may enhance binding to specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : Nitro groups are known to participate in redox reactions, potentially leading to DNA damage in microbial cells.

Future Directions

Further research is necessary to elucidate the precise mechanisms of action and optimize the structure for enhanced biological activity. Potential studies include:

  • Structure-activity relationship (SAR) analysis.
  • In vivo efficacy studies in animal models.
  • Exploration of combination therapies with existing anticancer or antimicrobial agents.

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